molecular formula C16H34O2S B1587205 Di-n-octyl Sulfone CAS No. 7726-20-7

Di-n-octyl Sulfone

Cat. No.: B1587205
CAS No.: 7726-20-7
M. Wt: 290.5 g/mol
InChI Key: TZPCGEVFZZYCIY-UHFFFAOYSA-N
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Description

Di-n-octyl sulfone is an organic compound with the chemical formula C16H34O2S. It is a colorless or pale yellow liquid with an oil-like odor. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-octyl sulfone can be synthesized through the oxidation of di-n-octyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure the reaction proceeds smoothly .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of n-octanol with concentrated sulfuric acid. This method is preferred due to its cost-effectiveness and the availability of raw materials. The reaction is exothermic and requires careful temperature control to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: Di-n-octyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

Di-n-octyl sulfone has several applications in scientific research:

Comparison with Similar Compounds

  • Di-n-butyl sulfone
  • Dimethyl sulfone
  • Diphenyl sulfone

Comparison: Di-n-octyl sulfone is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to shorter-chain sulfones like dimethyl sulfone. This results in higher boiling and melting points, making it suitable for applications requiring thermal stability. Additionally, the longer alkyl chains provide increased hydrophobicity, which can be advantageous in certain industrial and biological applications .

Properties

IUPAC Name

1-octylsulfonyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2S/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPCGEVFZZYCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396570
Record name Di-n-octyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7726-20-7
Record name Di-n-octyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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